2-(4-Methylsulfanylphenyl)guanidine
Description
General Overview of Guanidine (B92328) Derivatives in Chemical Research
Guanidine, with the formula HNC(NH₂)₂, is a colorless, crystalline compound that exhibits strong basicity. wikipedia.org This high basicity is attributed to the resonance stabilization of its conjugate acid, the guanidinium (B1211019) cation. wikipedia.org The guanidine functional group is a key structural motif in numerous natural products and biologically active molecules, such as the amino acid arginine, the antibiotic streptomycin, and the antihypertensive drug guanethidine. mdpi.comsemanticscholar.org In contemporary chemical research, guanidine derivatives are widely investigated for their potential as therapeutic agents, organocatalysts, and ligands in coordination chemistry. mdpi.com Their ability to form strong hydrogen bonds and coordinate with metal ions makes them valuable building blocks in supramolecular chemistry and materials science. researchgate.net
Structural Features and Electronic Properties of Substituted Guanidines
The core of a guanidine molecule features a central carbon atom bonded to three nitrogen atoms, often described as a Y-shaped CN₃ unit. researchgate.net This arrangement leads to a unique electronic structure where the positive charge in the protonated form is delocalized over all three nitrogen atoms, contributing to its high stability and pKₐH of 13.6 for the unsubstituted guanidinium ion. wikipedia.org
When substituted with aryl groups, the electronic properties of the guanidine core can be significantly modulated. The introduction of electron-withdrawing or electron-donating groups on the aryl ring can influence the basicity, nucleophilicity, and hydrogen-bonding capabilities of the guanidine. The geometry of substituted guanidines, including the planarity of the CN₃ core and the orientation of the substituents, can also affect their chemical behavior and interaction with other molecules. Studies on various N,N′-substituted guanidines have shown that the electronic properties of the substituents and intermolecular hydrogen bonding in the crystal lattice can dictate the tautomeric form and the geometry (cis-trans or cis-cis) of the molecule. nih.gov
Contextualization of Aryl-Substituted Guanidines within Organic Synthesis
The synthesis of aryl-substituted guanidines is a well-established area of organic chemistry, with several reliable methods available. A common approach involves the guanylation of anilines or their derivatives. This can be achieved using various guanylating agents, such as cyanamide (B42294) or its derivatives. For instance, the reaction of an aniline (B41778) with cyanamide, often in the presence of an acid catalyst, can yield the corresponding aryl guanidine.
More advanced methods include metal-catalyzed cross-coupling reactions. Copper-catalyzed three-component reactions involving cyanamides, arylboronic acids, and amines provide an efficient route to trisubstituted N-aryl guanidines. google.com Palladium-catalyzed reactions have also been developed for the synthesis of functionalized guanidines. A plausible synthetic route to 2-(4-Methylsulfanylphenyl)guanidine would involve the reaction of 4-methylsulfanylaniline with a suitable guanylating agent, such as cyanamide or a protected S-methylisothiourea derivative. Another approach could be the reaction of a thiourea (B124793) with an amine in the presence of a desulfurizing agent like mercury(II) chloride. researchgate.net
Structure
3D Structure
Properties
CAS No. |
71198-45-3 |
|---|---|
Molecular Formula |
C8H11N3S |
Molecular Weight |
181.26 g/mol |
IUPAC Name |
2-(4-methylsulfanylphenyl)guanidine |
InChI |
InChI=1S/C8H11N3S/c1-12-7-4-2-6(3-5-7)11-8(9)10/h2-5H,1H3,(H4,9,10,11) |
InChI Key |
PXPJBRRHUBMGLQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)N=C(N)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Methylsulfanylphenyl Guanidine
Strategic Approaches to Guanidine (B92328) Core Formation
The formation of the guanidine moiety in 2-(4-methylsulfanylphenyl)guanidine can be accomplished through several well-established chemical transformations. These methods involve the use of thiourea (B124793) and isothiourea precursors, cyanamides and carbodiimides, and direct guanylation reactions of the corresponding aryl amine.
Reactions Involving Thiourea and Isothiourea Precursors
A common and effective method for the synthesis of aryl guanidines involves the use of thiourea or its S-alkylated derivatives, such as S-methylisothiourea. In this approach, 4-(methylthio)aniline (B85588) is reacted with an S-methylisothiourea salt, typically the sulfate (B86663) or hydroiodide, often in a suitable solvent like water or ethanol (B145695). The reaction proceeds via nucleophilic attack of the amino group of 4-(methylthio)aniline on the electrophilic carbon of the S-methylisothiourea, leading to the displacement of methanethiol (B179389) and formation of the desired guanidine salt. The use of a base, such as triethylamine (B128534), can be employed to facilitate the reaction.
A general procedure for the preparation of S-methylisothiourea sulfate involves reacting thiourea with methyl sulfate. orgsyn.org This reagent can then be used for the guanylation of amines. For instance, the synthesis of N-substituted guanidines from N,N′-bis-(tert-butoxycarbonyl)-S-methylisothiourea in the presence of mercury(II) chloride and triethylamine in dichloromethane (B109758) is a well-documented method. researchgate.net The reaction of guanylthiourea (B104047) with iodomethane (B122720) also yields a hydroiodide salt of an S-methylated biguanide (B1667054) derivative, which can subsequently react with amines. mdpi.com
| Precursor | Reagent | Product | Reference |
| Thiourea | Methyl sulfate | S-methylisothiourea sulfate | orgsyn.org |
| 2-Amino-6-chloropyridine | N,N′-diBoc-S-methylisothiourea, HgCl₂, NEt₃ | 2-(N,N'-diBoc-guanidino)-6-chloropyridine | researchgate.net |
| Guanylthiourea | Iodomethane | N-[amino(methylsulfanyl)methylidene)guanidine hydroiodide | mdpi.com |
Syntheses Utilizing Cyanamides and Carbodiimides
The reaction of an amine with cyanamide (B42294) is a direct route to the corresponding guanidine. In the case of this compound, this would involve the reaction of 4-(methylthio)aniline with cyanamide. This reaction is typically performed under acidic conditions, often by first forming the hydrochloride salt of the aniline (B41778). For example, a general method for the synthesis of phenyl guanidine nitrate (B79036) involves heating a mixture of aniline, concentrated nitric acid, and an aqueous solution of cyanamide in ethanol under reflux. prepchem.com A similar procedure could be adapted for 4-(methylthio)aniline.
The synthesis of guanidines from cyanamides can be catalyzed by Lewis acids. For example, scandium(III) triflate has been shown to be an effective catalyst for the guanylation of various amines with cyanamide in water. organic-chemistry.org This method offers a green and efficient alternative to traditional approaches.
Carbodiimides are also valuable precursors for guanidine synthesis. The addition of an amine to a carbodiimide, known as a guanylation reaction, can be facilitated by various catalysts. osti.gov
| Precursor | Reagent | Conditions | Product | Reference |
| Aniline | Cyanamide, Nitric Acid | Ethanol, Reflux | Phenyl guanidine nitrate | prepchem.com |
| Various Amines | Cyanamide | Scandium(III) triflate, Water | Substituted Guanidines | organic-chemistry.org |
Direct Guanylation Reactions of Aryl Amines
Direct guanylation involves the use of a pre-formed guanylating agent that transfers the guanidinyl group to the amine. A variety of such reagents have been developed. For instance, a patent describes a process for preparing phenylguanidine derivatives by reacting an aniline derivative with an oxidized thiocarbamide derivative. google.com
Optimization of Reaction Conditions and Process Efficiency
The efficiency and yield of the synthesis of this compound can be significantly influenced by the reaction conditions. Key parameters that can be optimized include the choice of solvent and the use of catalysts.
Solvent Effects and Reaction Kinetics
The choice of solvent can have a profound impact on the rate and outcome of guanidine synthesis. Solvents such as water, ethanol, and dimethylformamide (DMF) are commonly used. mdpi.comprepchem.com For reactions involving cyanamide, the use of water as a solvent, especially in the presence of a catalyst like scandium(III) triflate, has been shown to be highly effective. organic-chemistry.org The reaction kinetics are influenced by temperature, with many procedures involving heating under reflux to drive the reaction to completion. prepchem.com
Catalytic Influences in Guanidine Synthesis
The use of catalysts can significantly improve the efficiency of guanidine synthesis, allowing for milder reaction conditions and broader substrate scope. Lewis acids, such as scandium(III) triflate, have been demonstrated to catalyze the addition of amines to cyanamide. organic-chemistry.org Transition metal catalysts, particularly those based on palladium, are also employed in certain guanidine synthesis strategies, although these are more common in the synthesis of more complex or protected guanidines. nih.gov The addition of mercury(II) chloride is a classical method to promote the reaction of thioureas with amines, although its toxicity is a significant drawback. researchgate.netmdpi.com More recently, iron-based catalysts have been explored for the guanylation of carbodiimides. osti.gov
| Catalyst | Reaction Type | Precursors | Reference |
| Scandium(III) triflate | Guanylation with cyanamide | Amines, Cyanamide | organic-chemistry.org |
| Palladium(II) acetate (B1210297) | Alkene carboamination | N-allylguanidines, Aryl bromides | nih.gov |
| Mercury(II) chloride | Guanylation with thiourea | Thioureas, Amines | researchgate.netmdpi.com |
| Iron(II) imido complex | Guanylation of carbodiimides | Carbodiimides, Anilines | osti.gov |
Isolation and Purification Techniques for Aromatic Guanidines
The isolation and purification of aromatic guanidines like this compound are crucial for obtaining a product of high purity. The basic nature of the guanidine functional group allows for its isolation and purification as a salt, typically the hydrochloride or sulfate salt.
Crystallization: A primary method for the purification of aromatic guanidines is the crystallization of their salts from appropriate solvent systems. Following the synthesis, the crude guanidine salt can be recrystallized from a solvent or a mixture of solvents in which the salt has moderate solubility at elevated temperatures and low solubility at room temperature or below. For guanidinium (B1211019) salts, which can be challenging to recrystallize from water or common organic solvents due to low solubility, a two-phase solvent system can be employed google.com. For example, the crude product can be dissolved in a mixture of water and an immiscible organic solvent like ethyl acetate at an elevated temperature. After separation of the aqueous phase, the pH is adjusted with an acid, and the pure guanidinium salt crystallizes upon cooling google.com.
Chromatographic Techniques: Column chromatography is another effective technique for the purification of aromatic guanidines, particularly for removing closely related impurities. Silica (B1680970) gel is a commonly used stationary phase for the column chromatography of organic compounds youtube.comteledynelabs.comyoutube.comresearchgate.net. A convenient method for the separation of guanidine hydrochlorides involves elution from a silica gel column with a solvent system such as a gradient of methanol (B129727) in ethyl acetate google.com. The polarity of the eluent is gradually increased to facilitate the separation of the desired product from less polar and more polar impurities. The selection of the appropriate solvent system is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC) youtube.com. For basic compounds like guanidines, it is sometimes advantageous to use an amine-treated silica gel to prevent streaking and improve separation organic-chemistry.org.
Preparation of Structural Analogues and Derivatives of this compound
The structural modification of this compound can be approached by altering the aryl substituent or by derivatizing the guanidine moiety. These modifications are valuable for structure-activity relationship (SAR) studies in medicinal chemistry.
The 4-methylsulfanylphenyl group of this compound offers several possibilities for modification. One of the most versatile methods for introducing a variety of substituents onto an aromatic ring is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction khanacademy.orgbeilstein-journals.org.
To synthesize analogues with different aryl groups at the 4-position, a suitable starting material would be a halogenated phenylguanidine, for example, 2-(4-bromophenyl)guanidine or 2-(4-iodophenyl)guanidine. These precursors can be synthesized from the corresponding 4-haloanilines. The subsequent Suzuki-Miyaura coupling with a range of arylboronic acids would yield a library of 2-(4-arylphenyl)guanidines. The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base like K₂CO₃ or K₃PO₄, and a suitable solvent system, for instance, a mixture of toluene, ethanol, and water researchgate.net.
Below is a table illustrating potential modifications to the aryl substituent using this methodology.
Table 1: Synthesis of 2-(4-Arylphenyl)guanidine Analogues via Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid (ArB(OH)₂) | Resulting Analogue |
|---|---|---|
| 1 | Phenylboronic acid | 2-(Biphenyl-4-yl)guanidine |
| 2 | 4-Methoxyphenylboronic acid | 2-(4'-Methoxybiphenyl-4-yl)guanidine |
| 3 | 3-Fluorophenylboronic acid | 2-(3'-Fluorobiphenyl-4-yl)guanidine |
| 4 | Thiophene-2-boronic acid | 2-(4-(Thiophen-2-yl)phenyl)guanidine |
| 5 | Pyridine-3-boronic acid | 2-(4-(Pyridin-3-yl)phenyl)guanidine |
The guanidine functional group itself can be derivatized to produce N-alkyl or N-acyl analogues.
N-Alkylation: The nitrogen atoms of the guanidine group can be alkylated to introduce various substituents. For example, N-benzylation of N-aryl amides has been achieved under mild conditions chalmers.senih.gov. A similar strategy could potentially be applied to N-aryl guanidines. The reaction of this compound with a benzyl (B1604629) halide, such as benzyl bromide, in the presence of a suitable base and catalyst, could yield the corresponding N-benzyl derivative.
N-Acylation: N-acylguanidines are another important class of derivatives. These can be synthesized through the reaction of a guanidine with an acylating agent. A versatile method for the synthesis of mono-N-acylguanidines involves the activation of acylcyanamides with chlorotrimethylsilane, which then react with amines organic-chemistry.org. Adapting this for the acylation of a pre-existing guanidine would involve reacting this compound with a suitable acylating agent, such as an acid chloride or an anhydride, under appropriate conditions. A palladium-catalyzed one-pot synthesis of N-acyl guanidines from azides, isonitriles, and amines also provides a modern approach to these derivatives organic-chemistry.org.
The following table presents examples of derivatization of the guanidine moiety.
Table 2: Derivatization of the Guanidine Moiety of this compound
| Entry | Reagent | Derivative Type | Resulting Derivative |
|---|---|---|---|
| 1 | Benzyl bromide | N-Alkylation | N-Benzyl-2-(4-methylsulfanylphenyl)guanidine |
| 2 | Acetyl chloride | N-Acylation | N-Acetyl-2-(4-methylsulfanylphenyl)guanidine |
| 3 | Benzoyl chloride | N-Acylation | N-Benzoyl-2-(4-methylsulfanylphenyl)guanidine |
| 4 | Ethyl chloroformate | N-Carbamoylation | Ethyl N-(imino(4-(methylthio)phenylamino)methyl)carbamate |
| 5 | Phenyl isocyanate | N-Ureidoalkylation | 1-(Imino(4-(methylthio)phenylamino)methyl)-3-phenylurea |
Advanced Spectroscopic and Structural Characterization of 2 4 Methylsulfanylphenyl Guanidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics
NMR spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. For 2-(4-Methylsulfanylphenyl)guanidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be expected to provide detailed insights.
Expected ¹H NMR Data: In a hypothetical ¹H NMR spectrum, one would anticipate signals corresponding to the protons of the phenyl ring, the methyl group of the methylsulfanyl moiety, and the protons of the guanidine (B92328) group. The aromatic protons would likely appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. The methyl protons would present as a singlet, and the guanidine protons would likely appear as broad singlets due to quadrupole broadening and chemical exchange.
Expected ¹³C NMR Data: The ¹³C NMR spectrum would be expected to show distinct signals for each unique carbon atom in the molecule. This would include the carbons of the phenyl ring, the methyl carbon, and the characteristic carbon of the guanidine group, which typically resonates at a specific chemical shift range.
Interactive Data Table: Hypothetical ¹H and ¹³C NMR Data
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Guanidine NH | Broad singlet | - |
| Phenyl CH | Doublets | Aromatic region |
| Methyl CH₃ | Singlet | ~15-20 |
| Guanidine C | - | ~155-165 |
| Phenyl C-S | - | Aromatic region |
| Phenyl C-N | - | Aromatic region |
Note: The table above is populated with hypothetical data based on the analysis of similar structures, as experimental data for this compound is not currently available.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight of a compound and deducing its structure through fragmentation patterns. For this compound (C₈H₁₁N₃S), the high-resolution mass spectrum would be expected to show a molecular ion peak corresponding to its exact mass. Analysis of the fragmentation pattern could reveal the loss of specific functional groups, such as the methylsulfanyl or guanidine moieties, providing further confirmation of the molecule's structure.
X-ray Diffraction Studies for Solid-State Molecular Geometry and Crystal Packing
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would reveal precise bond lengths, bond angles, and torsion angles of this compound. Furthermore, it would illuminate the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. Without experimental data, a detailed discussion of these parameters is not possible.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
Expected IR and Raman Data: The spectra of this compound would be expected to exhibit characteristic absorption bands for N-H stretching and bending vibrations of the guanidine group, C-N stretching, C=N imine stretching, and aromatic C-H and C=C stretching. The C-S stretching vibration of the methylsulfanyl group would also be present.
Interactive Data Table: Hypothetical Vibrational Spectroscopy Data
| Functional Group | Hypothetical IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) |
| N-H Stretch (Guanidine) | 3400-3200 (broad) | 3400-3200 |
| C=N Stretch (Guanidine) | 1680-1640 | 1680-1640 |
| N-H Bend (Guanidine) | 1650-1580 | - |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |
| C-N Stretch | 1350-1250 | 1350-1250 |
| C-S Stretch | 700-600 | 700-600 |
Note: This table contains hypothetical data based on known vibrational frequencies for similar functional groups, as specific experimental data for the target compound is unavailable.
Computational and Theoretical Investigations of 2 4 Methylsulfanylphenyl Guanidine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), would be central to elucidating the fundamental electronic and structural properties of 2-(4-Methylsulfanylphenyl)guanidine.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)
A thorough analysis of the electronic structure would reveal key aspects of the molecule's reactivity and stability.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is expected to be localized on the electron-rich guanidine (B92328) and methylsulfanyl groups, while the LUMO would likely be distributed over the phenyl ring.
Charge Distribution: Mapping the electrostatic potential (ESP) and calculating atomic charges (e.g., using Natural Bond Orbital analysis) would identify the electron-rich and electron-deficient regions of the molecule. This information is vital for understanding how the molecule interacts with other chemical species. The nitrogen atoms of the guanidine group are expected to be regions of negative charge, making them potential sites for electrophilic attack or hydrogen bonding.
A hypothetical data table for the electronic properties of this compound, as would be generated from DFT calculations, is presented below.
| Property | Calculated Value (Hypothetical) |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
Conformational Analysis and Energy Landscapes
The three-dimensional structure of this compound is not rigid. Rotation around the single bonds, particularly the C-N bond connecting the phenyl ring to the guanidine group and the C-S bond of the methylsulfanyl group, can lead to different conformers. A conformational analysis would involve systematically exploring the potential energy surface to identify stable conformers and the energy barriers between them. This would provide insight into the molecule's flexibility and the most probable shapes it adopts under different conditions.
Prediction of Spectroscopic Parameters
Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for structure validation.
NMR Spectroscopy: Theoretical calculations of 1H and 13C nuclear magnetic resonance (NMR) chemical shifts are a standard tool for confirming molecular structures.
Vibrational Spectroscopy: The calculation of vibrational frequencies can predict the Infrared (IR) and Raman spectra. This allows for the assignment of experimentally observed spectral bands to specific vibrational modes of the molecule.
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics (MD) simulations can predict the behavior of the molecule over time, including its interactions with its environment. MD simulations treat atoms as classical particles and use force fields to describe their interactions. An MD simulation of this compound, for instance in a solvent like water, would reveal how the molecule moves, changes its conformation, and interacts with solvent molecules. This is particularly important for understanding its behavior in biological systems.
Reaction Pathway Elucidation and Transition State Analysis
Theoretical chemistry can be used to map out the entire pathway of a chemical reaction involving this compound. By calculating the energies of reactants, products, and any intermediates, and by locating the transition state structures, chemists can determine the activation energy and the reaction mechanism. This is invaluable for understanding how the molecule might be synthesized or how it might react in a biological context.
Theoretical Studies of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The way this compound interacts with other molecules is governed by intermolecular forces.
Hydrogen Bonding: The guanidine group, with its N-H bonds, is a potent hydrogen bond donor. The nitrogen atoms can also act as hydrogen bond acceptors. Theoretical studies can quantify the strength and geometry of these hydrogen bonds.
π-Stacking: The phenyl ring can engage in π-stacking interactions with other aromatic systems. Computational methods can be used to calculate the energy of these interactions.
Understanding these non-covalent interactions is crucial for predicting the molecule's crystal structure and its binding affinity to biological targets like proteins or DNA. nih.gov
Chemical Reactivity and Transformation Studies of 2 4 Methylsulfanylphenyl Guanidine
Acid-Base Properties and Protonation Equilibria
The guanidine (B92328) group is one of the strongest organic bases, a property attributable to the resonance stabilization of its protonated form, the guanidinium (B1211019) cation. wikipedia.org In 2-(4-Methylsulfanylphenyl)guanidine, the guanidine moiety readily accepts a proton to form a delocalized cation where the positive charge is shared among the three nitrogen atoms. This delocalization significantly stabilizes the conjugate acid, resulting in a high pKa value. wikipedia.org For comparison, the pKa of the conjugate acid of phenylguanidine is reported to be 10.88. organicchemistrydata.org The electronic nature of substituents on the phenyl ring can influence the basicity of the guanidine group. The methylsulfanyl group (-SMe) at the para position is generally considered a weak electron-donating group through resonance and a weak electron-withdrawing group through induction. This substituent is expected to have a modest effect on the pKa of the guanidine group compared to unsubstituted phenylguanidine. Studies on substituted phenols and benzenethiols have shown that the methyl group's electronic influence is complex. rsc.org Theoretical calculations using ab initio methods have been employed to predict the pKa values of guanidine-containing compounds by correlating them with gas-phase equilibrium bond lengths. acs.org
Table 1: Comparison of pKa Values for Related Guanidine Compounds
| Compound | pKa | Reference |
| Guanidine | 13.6 | wikipedia.org |
| Phenylguanidine | 10.88 | organicchemistrydata.org |
Nucleophilic Reactivity of the Guanidine Nitrogen Atoms
While often recognized for their basicity, guanidines and related compounds can also function as potent nucleophiles. rsc.org The nitrogen atoms of the guanidine group in this compound can participate in various nucleophilic reactions. These reactions include acylations, alkylations, and conjugate additions. rsc.orgresearchgate.net The nucleophilicity of guanidines makes them effective catalysts in a range of organic transformations, such as aldol (B89426) reactions and Morita–Baylis–Hillman reactions. rsc.org However, the high resonance stabilization of the guanidine group can sometimes hinder nucleophilic substitution at the guanidine carbon center. nih.govacs.org Recent strategies have been developed to overcome this by activating the guanidine group, for example, through the formation of guanidine cyclic diimide (GCDI) structures, which destabilizes the resonance and enhances the electrophilicity of the central carbon, facilitating reactions with nucleophiles like amines and alcohols. nih.govacs.orgorganic-chemistry.org
Electrophilic Activation and Derivatization
The guanidine moiety can be activated for electrophilic reactions. Oxidation of a guanidino-functionalized aromatic molecule can lead to an "umpolung" or reversal of polarity, transforming the typically nucleophilic guanidine into an electrophile. nih.gov This allows for the addition of nucleophiles such as amines or other guanidine molecules, enabling the synthesis of novel, unsymmetrically substituted aromatic compounds and N-heteropolycycles. nih.gov Furthermore, the guanidine group can be derivatized through reactions with various electrophiles. For instance, guanylation reactions using reagents like di-Boc-SMe-isothiourea can be employed to introduce protected guanidine functionalities onto other molecules. nih.gov Copper-catalyzed cross-coupling reactions provide a direct method for the guanidinylation of aryl and heteroaryl halides. nih.gov
Reactions Involving the Methylsulfanyl Group
The methylsulfanyl (-SMe) group attached to the phenyl ring offers additional reaction pathways. Aryl methyl sulfides are known to undergo various transformations.
Oxidation: The sulfur atom in the methylsulfanyl group is susceptible to oxidation. Mild oxidizing agents can convert the sulfide (B99878) to a sulfoxide, while stronger oxidizing agents can lead to the formation of a sulfone. For instance, hydrogen peroxide over metal-containing catalysts can be used for the selective oxidation of organosulfur compounds. mdpi.com The reactivity in such oxidations can be influenced by the electronic nature of the aromatic ring; electron-withdrawing groups on the ring can decrease the rate of oxidation. mdpi.com
Cross-Coupling Reactions: The C–S bond of aryl methyl sulfides can participate in transition-metal-catalyzed cross-coupling reactions. Nickel-catalyzed reactions have been developed to couple aryl methyl sulfides with aryl bromides to form biaryls. acs.org Similarly, palladium-catalyzed cross-coupling of unactivated aryl sulfides with arylzinc reagents can proceed under mild conditions. kyoto-u.ac.jp These methods are valuable for constructing new carbon-carbon bonds.
Table 2: Examples of Reactions Involving Aryl Methyl Sulfides
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Oxidation | H2O2, metal catalyst | Aryl methyl sulfoxide/sulfone | mdpi.com |
| Cross-Coupling | Aryl bromide, Ni(COD)2, BINAP, Mg | Biaryl | acs.org |
| Cross-Coupling | Arylzinc reagent, Pd-PEPPSI-SIPr | Biaryl | kyoto-u.ac.jp |
Transformations of the Phenyl Ring
The phenyl ring in this compound is subject to electrophilic aromatic substitution, a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com The position of substitution on the ring is directed by the existing substituents: the guanidine group and the methylsulfanyl group.
Electrophilic Aromatic Substitution: The directing effects of substituents determine the regioselectivity of these reactions. unizin.orglibretexts.org Both the guanidine and the methylsulfanyl groups are generally considered ortho-, para-directing activators or deactivators. The guanidino group, being strongly electron-donating through resonance, is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself. The methylsulfanyl group is also ortho-, para-directing. Given their positions, the incoming electrophile would be directed to the positions ortho to the guanidine group (positions 3 and 5) and ortho to the methylsulfanyl group (positions 3 and 5). This reinforces substitution at the 3 and 5 positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com
Bioisosteric Replacement: In the context of medicinal chemistry, the phenyl ring itself can be considered a modifiable unit. acs.orgscite.aidrughunter.com Bioisosteric replacement of the phenyl ring with other cyclic structures, such as a cyclohexyl group, is a strategy used to alter the physicochemical properties of a molecule. nih.gov Such modifications can impact factors like metabolic stability and binding affinity. acs.orgscite.ai
Applications As a Synthetic Reagent or Building Block
Role in Organic Synthesis as a Base or Nucleophile
Guanidines are recognized as some of the strongest neutral organic bases, a property attributed to the delocalization of the positive charge in the corresponding guanidinium (B1211019) ion. researchgate.netrsc.org This high basicity makes them effective catalysts for a variety of organic transformations. Aromatic guanidines, in particular, have been employed as highly active binary catalytic systems for processes such as the fixation of carbon dioxide into cyclic carbonates. rsc.org In these reactions, the guanidine (B92328) can act as a Brønsted base, activating a substrate by deprotonation.
The guanidine unit can also function as a nucleophile. researchgate.net The nitrogen atoms of the guanidine group can participate in nucleophilic attack, although this is sometimes considered a facet of their basicity, where they form a complex with the substrate. researchgate.netresearchgate.net The nucleophilic properties of guanidines are harnessed in various synthetic methodologies, including their use as catalysts in acylation and transesterification reactions. researchgate.net
In the context of 2-(4-Methylsulfanylphenyl)guanidine, the electronic nature of the phenyl ring and the methylsulfanyl group would modulate the basicity and nucleophilicity of the guanidine moiety. The methylsulfanyl group, being moderately activating, would likely enhance the electron density on the guanidine group, potentially increasing its basicity and nucleophilicity compared to unsubstituted phenylguanidine.
Precursor for the Synthesis of Complex Heterocyclic Systems
Guanidine and its derivatives are invaluable building blocks for the synthesis of a wide array of nitrogen-containing heterocycles due to their N-C-N fragment. bu.edu.egtandfonline.com This reactivity is central to the construction of many biologically and pharmaceutically important scaffolds.
The synthesis of pyrimidines often involves the condensation of a guanidine derivative with a 1,3-dicarbonyl compound or its equivalent. bu.edu.egtandfonline.comresearchgate.net This reaction is a widely used and versatile method for constructing the pyrimidine (B1678525) ring. bu.edu.eg The reaction can proceed through the conjugate addition of guanidine to a propenone followed by cyclization. tandfonline.com For instance, chalcones have been reacted with guanidine hydrochloride to afford pyrimidine derivatives. researchgate.net The versatility of this approach allows for the synthesis of a diverse range of substituted pyrimidines. nih.gov
Table 1: Examples of Pyrimidine Synthesis using Guanidine Derivatives
| Guanidine Derivative | Reactant | Product | Reference |
|---|---|---|---|
| Guanidine hydrochloride | Chalcones | Substituted pyrimidines | researchgate.net |
| Guanidine nitrate (B79036) | 1,3-Dicarbonyl compounds | Substituted pyrimidines | tandfonline.com |
| Guanidine | α-Ionone derived chalcones | Pyrimidine derivatives | bu.edu.eg |
This table presents generalized examples of pyrimidine synthesis and does not feature this compound specifically.
Imidazole derivatives can also be synthesized using guanidines as a key precursor. One common method involves the reaction of a guanidine with a 1,2-dicarbonyl compound. tandfonline.com Another approach is the condensation of guanidines with α-haloketones. tandfonline.com More direct synthetic routes using reagents like di(imidazole-1-yl)methanimine for guanylation have also been developed. acs.org The synthesis of substituted imidazoles can be achieved through the cyclocondensation of amines with reagents like Golds reagent. youtube.com
While less common than the synthesis of pyrimidines and imidazoles, guanidines can be incorporated into pyrrole-containing structures. For example, pyrrole-aminopyrimidine ensembles have been synthesized through the cyclocondensation of acylethynylpyrroles with guanidine nitrate. nih.govnih.gov This reaction demonstrates the utility of guanidines in constructing complex heterocyclic systems that fuse different ring structures. Additionally, guanidine derivatives of 1H-1-pyrrolylpropanoic acids have been synthesized by the condensation of guanidine with the corresponding esters. bas.bg
Ligand Chemistry and Coordination with Metal Centers
Guanidines and their derivatives are excellent N-donor ligands capable of coordinating with a wide range of metal ions. at.uabohrium.comresearchgate.net The coordination can occur through the neutral guanidine molecule or its deprotonated form, the guanidinate anion. Neutral guanidines typically coordinate as monodentate ligands through the imine nitrogen. at.ua However, if additional donor atoms are present in the substituents, they can act as bidentate or multidentate ligands. at.uasemanticscholar.org
Aryl guanidines have been used to synthesize a variety of platinum(II) complexes, demonstrating both coordination and cyclometallation. rsc.orgrcsi.com These complexes have shown potential as anticancer agents. rsc.orgrcsi.com The electronic and steric properties of the guanidine ligand, which can be modulated by the substituents on the aryl ring, play a crucial role in determining the properties of the resulting metal complex and its catalytic activity. semanticscholar.orgresearchgate.net The delocalization of positive charge within the guanidine unit upon coordination contributes to the formation of stable complexes. researchgate.net Guanidinato ligands, the anionic form of guanidines, are also highly versatile and can stabilize metal centers in various oxidation states. nih.gov
Table 2: Examples of Metal Complexes with Guanidine-type Ligands
| Ligand Type | Metal Ion | Coordination Mode | Application | Reference |
|---|---|---|---|---|
| Aryl guanidines | Platinum(II) | Monodentate, Cyclometallated | Anticancer agents | rsc.orgrcsi.com |
| Neutral guanidines | Cobalt(II), Palladium(II) | Monodentate | Structural studies | at.ua |
| Guanidinato | Zinc(II) | Chelating | Catalysis | nih.gov |
This table provides examples with various guanidine ligands and does not specifically include this compound.
Contribution to Supramolecular Chemistry (e.g., self-assembly, non-covalent frameworks)
The guanidinium ion, the protonated form of guanidine, is a key player in supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. researchgate.net This property is exploited in the construction of self-assembled structures and non-covalent frameworks. researchgate.net The planar structure of the guanidinium group and its multiple hydrogen bond donors allow it to interact with various anions and neutral molecules, leading to the formation of well-defined supramolecular architectures. researchgate.net
Guanidine-based surfactants have been shown to exhibit enhanced self-assembly properties due to hydrogen bonding between the guanidinium headgroups. researchgate.netacs.org This has been observed in the formation of micelles and other aggregates. The self-assembly of guanidinium derivatives can also be directed by interactions with other functional groups, such as carboxylates, leading to the formation of dimeric structures in solution. nih.gov Furthermore, guanidinium salts have been used to create supramolecular systems with polymers, demonstrating their potential in materials science. researchgate.net The introduction of a guanidine moiety into amphiphilic polymers can lead to self-assembled nanoaggregates with interesting biological activities. nih.gov
Involvement in the Development of Functional Materials Precursors
There is no available data in published scientific literature or patents describing the use of this compound as a synthetic reagent or building block for precursors to functional materials.
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography is a cornerstone of analytical chemistry, offering powerful separation capabilities that are crucial for isolating a target compound from a complex mixture. For a polar and basic compound like 2-(4-Methylsulfanylphenyl)guanidine, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be adapted for effective analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile technique for the analysis of guanidine (B92328) derivatives. Due to the polar nature of the guanidine group and the presence of a phenyl ring, reversed-phase and cation-exchange chromatography are particularly suitable methods.
Reversed-Phase HPLC: In this mode, a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18 or C8 column would be appropriate. The mobile phase would typically consist of a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). To ensure good peak shape and retention for the basic guanidine moiety, an acidic modifier such as formic acid or trifluoroacetic acid is often added to the mobile phase to suppress the ionization of silanol (B1196071) groups on the stationary phase and to protonate the analyte. Detection can be achieved using a UV detector, likely at a wavelength around 195 nm for the guanidine group or a higher wavelength where the phenyl ring and methylsulfanyl group contribute to absorbance. researchgate.netnih.gov
Cation-Exchange Chromatography: This technique separates compounds based on their positive charge. As this compound is basic and will be protonated in acidic to neutral solutions, it will have a strong affinity for a cation-exchange column. Elution is typically achieved by increasing the ionic strength of the mobile phase (e.g., by increasing the concentration of a salt like sodium chloride) or by changing the pH. This method can be particularly useful for separating the target compound from neutral or anionic impurities.
Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can also be employed. This approach allows for the simultaneous exploitation of both the hydrophobic nature of the phenyl ring and the cationic charge of the guanidine group, potentially offering unique selectivity.
A straightforward HPLC-UV method for the analysis of guanidine has been developed without the need for pre-column derivatization. researchgate.netnih.gov For enhanced sensitivity, especially at very low concentrations, an Evaporative Light Scattering Detector (ELSD) could be utilized.
| HPLC Method | Stationary Phase | Mobile Phase Principle | Detection | Key Advantages |
| Reversed-Phase | C18 or C8 | Water/Acetonitrile or Methanol with acid modifier (e.g., formic acid) | UV (e.g., 195 nm) | Good for separating based on hydrophobicity. |
| Cation-Exchange | Strong or weak cation exchanger | Increasing ionic strength or pH gradient | UV, Conductivity | Highly selective for cationic compounds. |
| Mixed-Mode | Combines reversed-phase and ion-exchange properties | Gradient of organic solvent and salt concentration | UV, ELSD | Offers unique selectivity by combining separation mechanisms. |
Gas Chromatography (GC)
Direct analysis of guanidines by GC is often challenging due to their low volatility and high polarity, which can lead to poor peak shape and thermal decomposition in the injector and column. Therefore, derivatization is typically required to convert the guanidine into a more volatile and thermally stable compound.
Common derivatization strategies for guanidino compounds involve reaction with reagents such as:
Glyoxal and Ethyl Chloroformate: This combination has been successfully used for the GC analysis of various guanidino compounds.
Hexafluoroacetylacetone and Ethyl Chloroformate: This is another effective derivatization approach that allows for the separation and quantification of guanidines.
After derivatization, the resulting products can be separated on a nonpolar or medium-polarity capillary column (e.g., HP-5) and detected by a Flame Ionization Detector (FID).
| Derivatizing Agent | Column Type | Detector | Typical Application |
| Glyoxal and Ethyl Chloroformate | HP-5 (nonpolar) | FID | Analysis of various guanidino compounds in biological samples. |
| Hexafluoroacetylacetone and Ethyl Chloroformate | HP-5 (nonpolar) | FID | Quantification of guanidino compounds. |
Spectrophotometric Determination Methods
UV-Vis spectrophotometry offers a simple and cost-effective method for the quantification of this compound, provided that the sample matrix is not overly complex or that the compound can be selectively reacted to produce a chromophore.
Direct UV-Vis Spectrophotometry: The presence of the phenyl ring in this compound results in UV absorbance. A solution of the pure compound in a suitable solvent (e.g., acetonitrile, water) would exhibit characteristic absorption bands that can be used for quantification based on the Beer-Lambert law. For instance, a guanidine derivative with an azobenzene (B91143) moiety showed distinct n→π* and π→π* transitions in its UV-Vis spectrum.
Ion-Pair Extraction Spectrophotometry: This method involves the formation of an ion pair between the cationic guanidinium (B1211019) group (formed in an acidic buffer) and a colored anionic dye, such as bromocresol purple. The resulting colored complex can be extracted into an organic solvent like chloroform, and its absorbance measured at the wavelength of maximum absorption (around 415 nm for bromocresol purple). This technique has been successfully applied to the determination of various guanidino drugs.
Charge-Transfer Complexation: Basic guanidino compounds can react with electron acceptors like iodine in a nonpolar solvent (e.g., chloroform) to form charge-transfer complexes that absorb light in the UV-Vis region (e.g., at 292 and 345 nm). The intensity of the color produced is proportional to the concentration of the guanidine derivative.
A study on a guanidine derivative of naphthalimide demonstrated that changes in the solvent environment and protonation state could significantly alter the absorption and emission spectra, indicating the sensitivity of the electronic structure of guanidine-containing molecules to their surroundings.
| Method | Principle | Typical Wavelength (nm) | Key Features |
| Direct UV-Vis | Intrinsic absorbance of the phenyl and guanidine groups. | Dependent on the specific chromophore. | Simple, non-destructive. |
| Ion-Pair Extraction | Formation of a colored complex with an anionic dye. | ~415 (with Bromocresol Purple) | Increased selectivity and sensitivity. |
| Charge-Transfer Complexation | Formation of a colored complex with an electron acceptor. | 292 and 345 (with Iodine) | Applicable to basic guanidines. |
Electrochemical Analysis Techniques
Electrochemical methods provide high sensitivity and are well-suited for the detection of electroactive species. The guanidine moiety and the phenyl group in this compound can potentially be exploited for electrochemical analysis.
Amperometric Detection: Following separation by ion-exchange chromatography, guanidino compounds can be detected with high sensitivity using a nickel working electrode in a basic aqueous eluent. This method has shown detection limits in the picomole range.
Cyclic Voltammetry (CV): This technique can be used to study the redox properties of this compound. Guanidino-functionalized aromatics have been shown to exhibit reversible redox properties. By applying a potential sweep and measuring the resulting current, information about the oxidation and reduction potentials of the compound can be obtained. This can be used to develop a quantitative method based on the peak current. Electrochemical experiments are typically carried out in a suitable solvent like acetonitrile or water with a supporting electrolyte. The potential can be referenced to a standard electrode such as a saturated calomel (B162337) electrode (SCE).
The development of electrochemical sensors based on molecularly imprinted polymers has also been reported for the detection of other aromatic compounds, suggesting a potential avenue for creating a highly selective sensor for this compound.
| Technique | Working Electrode | Principle | Potential Application |
| Amperometric Detection (with IC) | Nickel | Measures the current from the oxidation or reduction of the analyte at a constant potential. | Highly sensitive quantification after separation. |
| Cyclic Voltammetry | Glassy Carbon, Platinum | Measures the current response to a triangular potential sweep, providing information on redox potentials. | Characterization of redox behavior and development of quantitative methods. |
Future Directions and Emerging Research Avenues in Aryl Guanidine Chemistry
Development of Sustainable and Green Synthetic Protocols
The synthesis of aryl guanidines has traditionally relied on methods that often involve harsh reagents and generate significant waste. The principles of green chemistry are now guiding the development of more environmentally benign synthetic protocols.
Recent advancements have focused on the use of earth-abundant metal catalysts and the development of one-pot multicomponent reactions. For instance, iron trichloride (B1173362) has been utilized as an inexpensive and environmentally friendly catalyst for the synthesis of aroylguanidines. nih.gov Copper-catalyzed three-component reactions involving cyanamides, arylboronic acids, and amines have also emerged as an efficient method for the synthesis of trisubstituted N-aryl guanidines. nih.gov These methods offer operational simplicity and avoid the use of stoichiometric and often toxic reagents.
Solvent-free and microwave-assisted synthesis represents another significant step towards greener chemical processes. A novel microwave-mediated, solvent- and metal-free synthesis of pyrimido[1,2-a]benzimidazoles has been developed using guanidine (B92328) hydrochloride as a green organocatalyst. nih.govresearchgate.net This approach not only reduces waste but also significantly shortens reaction times.
Furthermore, the development of catalytic systems that are recoverable and reusable is a key aspect of sustainable chemistry. The use of heterogeneous catalysts is being explored to facilitate easier separation and recycling, minimizing the environmental impact of the synthetic process. nih.gov The quest for sustainable methods also includes the use of water as a solvent, as demonstrated by the scandium(III) triflate-catalyzed guanylation of amines with cyanamide (B42294) in aqueous media. organic-chemistry.org
The table below summarizes some of the key research findings in the development of sustainable synthetic protocols for aryl guanidines.
| Catalyst/Method | Reactants | Product | Key Advantages |
| Iron Trichloride | Aroylthioureas | Aroylguanidines | Low cost, benign reaction conditions. nih.gov |
| Copper(II) chloride/Bipyridine | Cyanamides, Arylboronic acids, Amines | N,N',N''-Trisubstituted aryl guanidines | Operational simplicity, oxidative process. nih.gov |
| Guanidine Hydrochloride (Microwave) | Aryl aldehyde, Aryl methyl ketone, Benzimidazole | Pyrimido[1,2-a]benzimidazole | Metal-free, solvent-free, rapid. nih.govresearchgate.net |
| Scandium(III) triflate | Amines, Cyanamide | Guanidines | Use of water as a solvent, mild conditions. organic-chemistry.org |
Advanced Computational Design of Novel Guanidine-Based Architectures
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of novel molecules with desired properties. In the realm of aryl guanidine chemistry, advanced computational methods are being employed to predict the biological activity, reactivity, and material properties of new guanidine-based architectures.
Density Functional Theory (DFT) is a powerful method used to investigate the electronic structure and reactivity of molecules. DFT studies have been instrumental in understanding the mechanism of reactions involving guanidines, such as 1,3-dipolar cycloadditions of azides with guanidine, and in predicting the basicity of aryl guanidine derivatives. rsc.orgnih.gov These theoretical insights can guide the design of new catalysts and the synthesis of novel heterocyclic systems. For example, DFT calculations have been used to explore the mechanism of Rh(II)/guanidine-catalyzed asymmetric N-H bond insertion reactions, providing a deeper understanding of the factors controlling stereoselectivity. rsc.org
Molecular modeling and docking simulations are widely used to predict the binding of guanidine-containing ligands to biological targets. nih.gov These in silico studies can help in the design of more potent and selective inhibitors for enzymes or receptors. For instance, docking simulations have been used to understand the binding mode of chalcone (B49325) guanidine derivatives to the colchicine (B1669291) binding site of tubulin, aiding in the design of new antitubulin agents. nih.gov Similarly, computational studies have guided the design of conformationally restricted guanidine derivatives as ligands for α2-adrenoceptors. nih.gov
The prediction of physicochemical properties, such as lipophilicity and aqueous solubility, is another crucial application of computational methods in the design of guanidine-based compounds. These predictions are vital for the development of drug candidates with favorable pharmacokinetic profiles. The egg-boiled method, a computational approach to predict gastrointestinal absorption and blood-brain barrier penetration, has been applied to promising antiglycation guanidine compounds. magtech.com.cn
The following table highlights some of the key applications of computational design in aryl guanidine chemistry.
| Computational Method | Application | Key Findings |
| Density Functional Theory (DFT) | Mechanistic studies of guanidine reactions. | Elucidation of reaction pathways and transition states. nih.govresearchgate.net |
| Molecular Docking | Prediction of binding modes to biological targets. | Identification of key interactions for ligand design. nih.govnih.gov |
| In Silico Screening | Virtual screening of guanidine-containing compounds against therapeutic targets. | Identification of promising drug candidates for further investigation. nih.govnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Development of predictive models for designing more active compounds. |
Exploration of Unique Chemical Transformations and Reaction Mechanisms
The rich reactivity of the guanidine functionality continues to be a fertile ground for the discovery of novel chemical transformations and the elucidation of intricate reaction mechanisms. The ability of guanidines to act as strong bases, nucleophiles, and ligands for metal catalysts underpins their versatility in organic synthesis.
Multicomponent reactions (MCRs) involving guanidines provide a powerful tool for the rapid construction of complex heterocyclic scaffolds from simple starting materials. researchgate.net For example, the Biginelli reaction, a classic MCR, has been adapted to use guanidines for the synthesis of dihydropyrimidines. nih.gov These one-pot reactions are highly atom-economical and allow for the generation of molecular diversity in an efficient manner.
The development of novel catalytic cycles involving guanidines is another active area of research. Chiral guanidines have emerged as powerful organocatalysts for a wide range of asymmetric transformations, including Michael additions, Henry reactions, and epoxidations. ineosopen.org The mechanism of these reactions often involves the formation of a chiral guanidinium (B1211019) ion that acts as a bifunctional catalyst, activating both the nucleophile and the electrophile through hydrogen bonding. rsc.org
Furthermore, transition metal-catalyzed reactions have been developed for the direct functionalization of guanidines. For instance, palladium- or iridium-catalyzed allylic substitution of guanidines provides a convenient method for the direct modification of the guanidine core. acs.org Copper-catalyzed cross-coupling reactions have also been employed for the direct guanidinylation of aryl and heteroaryl halides. acs.org
Recent research has also focused on the unique reactivity of guanidines in cycloaddition reactions. While the high nucleophilicity of guanidines often leads to aza-Michael addition with dienophiles, conditions have been developed to promote Diels-Alder cycloadditions, leading to the formation of polycyclic guanidines. nih.gov The mechanism of these reactions can be complex, sometimes involving a tandem nucleophilic addition/cyclization process.
The table below presents a selection of unique chemical transformations involving aryl guanidines.
| Reaction Type | Catalyst/Reagent | Product Type | Significance |
| Multicomponent Reactions | Various | Heterocycles | Efficient synthesis of complex molecules. researchgate.net |
| Asymmetric Organocatalysis | Chiral Guanidines | Enantioenriched products | Access to chiral building blocks. ineosopen.orgrsc.org |
| Transition Metal-Catalyzed Cross-Coupling | Palladium, Copper | Functionalized Guanidines | Direct modification of the guanidine scaffold. acs.orgacs.org |
| Cycloaddition Reactions | Various | Polycyclic Guanidines | Synthesis of novel rigid guanidine structures. nih.gov |
Integration into Advanced Materials Science through Chemical Design
The unique properties of the guanidinium group are increasingly being harnessed in the field of materials science for the development of advanced materials with tailored functionalities. The strong basicity, high charge density, and hydrogen bonding capabilities of guanidines make them attractive building blocks for polymers, supramolecular assemblies, and functional materials.
Guanidine-based polymers have shown significant promise as antimicrobial agents. The cationic nature of the guanidinium group allows these polymers to interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell death. nih.govmagtech.com.cn Researchers are synthesizing modified guanidine-based polymers with varying molecular weights and charge densities to optimize their antimicrobial activity and selectivity. nih.gov
In the realm of drug delivery, guanidinium-rich polymers are being explored for their ability to condense and deliver nucleic acids, such as plasmid DNA. nih.gov The guanidinium groups facilitate the formation of stable polyplexes with DNA and can enhance cellular uptake and endosomal escape. Amphiphilic polymers containing guanidine moieties can self-assemble into nanoaggregates that are effective against biofilms. acs.org
The strong hydrogen-bonding capabilities of guanidines are also being utilized in supramolecular chemistry to construct well-defined architectures. digitellinc.com Guanidinium ions can act as "molecular glues," mediating interactions between different molecular components to form ordered assemblies. ineosopen.orgresearchgate.net This has potential applications in the development of sensors, responsive materials, and new catalytic systems.
Furthermore, guanidine derivatives are being investigated as organocatalysts for various chemical transformations, including CO2 capture and activation. researchgate.net The basicity of guanidines allows them to reversibly capture CO2, and their catalytic activity can be tuned through structural modifications. The use of guanidines in coordination chemistry is also expanding, with guanidinate ligands being used to stabilize a wide range of metal ions, leading to the formation of novel coordination complexes with interesting electronic and catalytic properties. researchgate.netat.ua
The table below provides an overview of the applications of aryl guanidines in materials science.
| Application Area | Material Type | Key Properties and Functionalities |
| Antimicrobial Agents | Guanidine-based polymers | Cationic charge, membrane disruption. nih.govmagtech.com.cn |
| Drug and Gene Delivery | Guanidinium-rich polymers | Nucleic acid condensation, cellular uptake. nih.govacs.org |
| Supramolecular Chemistry | Guanidinium-based assemblies | Hydrogen bonding, molecular recognition. digitellinc.comnih.gov |
| Catalysis | Guanidine-functionalized materials | CO2 capture, organocatalysis. researchgate.net |
Q & A
Q. What are the common synthetic routes for 2-(4-Methylsulfanylphenyl)guanidine?
The synthesis typically involves sulfonylation and coupling reactions. For example, sulfonyl chloride intermediates can be generated by reacting precursors like 4,5-bismethanesulfonyl-2-methylbenzoic acid with thionyl chloride, followed by coupling with guanidine derivatives under controlled conditions . Another approach utilizes cyanamide salts (e.g., potassium salts) reacting with hydrazine hydrochloride in dry toluene to form guanidine derivatives, as demonstrated in analogous compounds . Key steps include refluxing with precise stoichiometry and purification via recrystallization (e.g., using 2-propanol) .
Q. What analytical techniques are essential for characterizing this compound?
Characterization requires a combination of:
- Infrared (IR) spectroscopy : To identify functional groups (e.g., NH/CH stretches, sulfonyl vibrations) .
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of aromatic protons, methyl groups, and sulfanyl moieties .
- Elemental analysis : To verify purity and confirm molecular formula .
- Melting point determination : To assess crystallinity and consistency with literature values .
Q. What safety protocols are critical when handling this compound?
- Use glove boxes for air-sensitive or toxic steps to prevent inhalation or skin contact .
- Wear PPE (gloves, lab coats, goggles) and work in a fume hood due to potential irritancy .
- Store in airtight containers under inert conditions to avoid degradation .
Advanced Research Questions
Q. How can reaction yields for this compound synthesis be optimized?
- Temperature control : Prolonged reflux (e.g., 3–10 hours) improves conversion rates but must balance decomposition risks .
- Solvent selection : Dry toluene minimizes side reactions in cyanamide-hydrazine couplings .
- Purification : Recrystallization from solvents like 2-propanol enhances purity and yield .
- Stoichiometric adjustments : Excess hydrazine hydrochloride (1:1 molar ratio) ensures complete reaction with cyanamide salts .
Q. How should researchers resolve contradictions between elemental analysis and spectral data?
- Re-run analyses : Ensure sample dryness, as hydration can skew elemental results .
- Cross-validate with high-resolution mass spectrometry (HRMS) : Resolve ambiguities in molecular weight .
- Consider isotopic patterns in NMR/IR : Detect impurities or byproducts affecting data consistency .
Q. What methodologies are recommended for evaluating biological activity?
- Enzyme inhibition assays : Test against cytosolic targets (e.g., sulfotransferases) using kinetic studies to determine IC₅₀ values .
- Receptor binding studies : Employ radiolabeled ligands or fluorescence polarization to assess affinity .
- Cellular assays : Use cell lines expressing target enzymes to measure cytotoxicity or metabolic effects .
Q. How can stability studies be designed for this compound under varying conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
